nodP protein
描述
The nodP protein is a critical component of the sulfate-activation pathway in Rhizobium meliloti, a nitrogen-fixing symbiont that forms nodules on leguminous plants. NodP functions in conjunction with NodQ to form a multifunctional sulfate-activating complex (SAC). This complex catalyzes the sequential conversion of sulfate (SO₄²⁻) into 3'-phosphoadenosine 5'-phosphosulfate (PAPS), a high-energy sulfate donor essential for synthesizing sulfated Nod factors. These Nod factors are lipochitooligosaccharide signals that mediate host-specific symbiosis with plants like alfalfa .
The SAC activity of NodP and NodQ involves two enzymatic steps:
ATP sulfurylase activity: Converts ATP and SO₄²⁻ into adenosine 5'-phosphosulfate (APS).
APS kinase activity: Phosphorylates APS to generate PAPS .
Notably, the SAC complex in R. meliloti requires GTP for optimal activity, distinguishing it from analogous systems in other bacteria . Genetic studies reveal that nodP and nodQ exist in two copies (nodP1Q1 and nodP2Q2) on separate megaplasmids, with nodP1Q1 playing a more dominant role in symbiosis .
属性
CAS 编号 |
125752-35-4 |
|---|---|
分子式 |
C11H8FNOS |
同义词 |
nodP protein |
产品来源 |
United States |
相似化合物的比较
Sequence Homology and Structural Features
NodP and NodQ share homology with sulfate-activating proteins across bacterial species, but key differences exist:
| Protein System | Organism | Sequence Homology to NodP/Q | Key Structural Features |
|---|---|---|---|
| NodP-NodQ complex | Rhizobium meliloti | Self-homologous | GTP-binding motifs in NodQ; APS/PAPS synthesis |
| CysD-CysN-CysC system | Escherichia coli | 30–40% identity to NodQ | CysN (ATP sulfurylase), CysC (APS kinase) |
| NodP-Q homologs | Bacillus thuringiensis | Lower homology (20–25%) | Divergent regulatory domains; no GTP dependence |
- GTP-binding motifs: NodQ contains conserved regions homologous to E. coli CysN, including GTP-binding domains critical for SAC activity .
- Epitope similarity: NodQ shares epitopes with E. coli CysC, yet functional divergence is evident, as NodQ cannot fully complement CysC mutants without high expression levels .
Functional Similarities and Differences
Shared Functions :
- ATP sulfurylase and APS kinase activities: Both NodP-Q and E. coli CysD-CysN-CysC systems activate sulfate for cysteine biosynthesis .
- PAPS synthesis : PAPS is a universal sulfation cofactor in bacteria, plants, and mammals .
Divergent Roles :
- Symbiosis-specific PAPS channeling: In R. meliloti, PAPS is preferentially channeled to Nod factor sulfation rather than cysteine biosynthesis, unlike in E. coli .
- GTP dependence : SAC activity in R. meliloti requires GTP, whereas E. coli Cys system relies solely on ATP .
Enzymatic Activities and Metabolic Roles
| Metric | NodP-NodQ (R. meliloti) | CysD-CysN-CysC (E. coli) |
|---|---|---|
| Primary product | PAPS (no free APS) | APS and PAPS |
| Cofactor requirement | GTP + ATP | ATP only |
| Subcellular role | Nod factor sulfation | Cysteine biosynthesis |
- Product specificity : The R. meliloti SAC produces PAPS almost exclusively, whereas E. coli systems accumulate detectable APS .
- Kinetic efficiency: NodP-Q exhibits higher APS kinase activity compared to CysC, enabling rapid PAPS synthesis for symbiosis .
Genetic and Complementation Studies
- Complementation in E. coli: NodQ can partially rescue cysC (APS kinase) mutants but only when overexpressed, suggesting functional overlap but divergent regulation .
- Dual nodPQ copies in R. meliloti: nodP1Q1 (pSym-a plasmid): Essential for symbiosis; deletion causes severe nodulation defects. nodP2Q2 (pSym-b plasmid): Supports basal sulfate activation but is dispensable for symbiosis .
- Third locus (saa): Compensates for nodPQ deletions in R. meliloti, indicating metabolic redundancy .
Regulatory Mechanisms and Cofactor Requirements
- GTP activation: GTP enhances SAC activity in R. meliloti by stabilizing the NodP-Q complex, a feature absent in E. coli homologs .
- Metabolic channeling: PAPS is directly transferred to Nod factor sulfotransferases, minimizing intermediate release and optimizing efficiency .
常见问题
Basic Research Question
- ATP sulfurylase activity : Measure pyrophosphate release via colorimetric molybdate-based assays.
- APS kinase activity : Track PAPS formation using radiolabeled ³⁵S-sulfate and thin-layer chromatography.
- GTP dependency : Titrate GTP concentrations in reactions and monitor rate enhancements using stopped-flow spectroscopy .
What systems biology approaches are appropriate for modeling the metabolic flux through nodP-mediated pathways under symbiotic versus free-living conditions?
Advanced Research Question
Constraint-based metabolic modeling (e.g., flux balance analysis) integrated with transcriptomic data from bacteroids vs. free-living cultures identifies condition-specific pathway utilization. Isotope tracing (¹³C/¹⁵N-labeled sulfate) coupled with LC-MS quantifies metabolite flux. Dual RNA-seq of plant and bacteria during nodulation reveals cross-kingdom regulatory interplay .
How does GTP binding influence the kinetic parameters of the nodP-nodQ complex, and what experimental controls are required to confirm this regulation?
Basic Research Question
GTP increases Vmax of PAPS synthesis by stabilizing the nodP-nodQ complex. Experimental controls include:
- Using GTP analogs (e.g., GDPβS) to test specificity.
- Conducting GTPase assays to rule out hydrolysis-driven effects.
- Comparing kinetics in GTP-deficient mutants (e.g., nodQ G-domain deletions) .
What orthogonal validation methods are critical when using heterologous expression systems (e.g., E. coli) to study nodP function, given potential post-translational modification differences?
Advanced Research Question
- Activity validation : Compare enzymatic rates between native R. meliloti extracts and recombinant systems.
- Post-translational modification (PTM) analysis : Use mass spectrometry to detect phosphorylation or acetylation in native vs. heterologous contexts.
- Genetic complementation : Test if heterologously expressed nodP/nodQ restores symbiosis in R. meliloti mutants .
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